エタニダゾール
概要
説明
エタニダゾールは、化学式C₇H₁₀N₄O₄ のニトロイミダゾール化合物です。 主に放射線増感作用で知られており、がん治療における放射線療法の効果を高めるために使用されます 。 エタニダゾールは、グルタチオンを枯渇させ、グルタチオンS-トランスフェラーゼを阻害することで、組織の電離放射線に対する感受性を高めます .
科学的研究の応用
エタニダゾールは、以下を含む幅広い科学研究における応用があります。
化学: 放射線化学に関連する研究で放射線増感剤として使用されます。
生物学: 細胞プロセスへの影響と、放射線療法の有効性を高める可能性について調査されています。
医学: グリオーマや髄芽腫など、さまざまなタイプのがん治療の臨床試験で使用されています。
作用機序
エタニダゾールは、グルタチオンを枯渇させ、グルタチオンS-トランスフェラーゼを阻害することで効果を発揮します。これにより、組織の電離放射線に対する感受性が向上します。この化合物は、通常放射線療法に抵抗性のある低酸素腫瘍細胞を標的とします。 これらの細胞を感作することによって、エタニダゾールは放射線治療全体の有効性を高めます .
準備方法
合成経路と反応条件
エタニダゾールは、イミダゾール誘導体のニトロ化を含む複数段階のプロセスで合成できます。一般的な合成経路には、以下の手順が含まれます。
ニトロ化: イミダゾールは、硝酸と硫酸の混合物を使用してニトロ化され、2-ニトロイミダゾールを生成します。
アルキル化: 次に、2-ニトロイミダゾールはエチレンオキシドでアルキル化され、ヒドロキシエチル基が導入されます。
工業生産方法
エタニダゾールの工業生産には、通常、同じ合成経路が採用されますが、規模が大きくなります。 このプロセスは、より高い収率と純度が得られるように最適化されており、多くの場合、連続フロー反応器と高度な精製技術を使用して、最終製品の品質を保証しています .
化学反応の分析
反応の種類
エタニダゾールは、次のようなさまざまな化学反応を起こします。
還元: エタニダゾールのニトロ基は、特定の条件下でアミノ基に還元できます。
酸化: ヒドロキシエチル基は、カルボン酸に酸化できます。
一般的な試薬と条件
還元: 一般的な還元剤には、パラジウム触媒を使用した水素ガスまたは水素化ホウ素ナトリウムなどがあります。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤が使用されます。
生成される主な生成物
還元: アミノイミダゾール誘導体。
酸化: カルボン酸誘導体。
置換: さまざまな置換イミダゾール誘導体.
類似化合物との比較
類似化合物
ミソニダゾール: 類似の特性を持つ別のニトロイミダゾール放射線増感剤ですが、毒性がより高くなっています。
メトロニダゾール: 放射線増感作用を持つニトロイミダゾール系抗生物質ですが、主に感染症の治療に使用されます。
ニモラゾール: ミソニダゾールと比較して、安全性プロファイルが優れた放射線増感剤として使用されるニトロイミダゾール化合物
エタニダゾールの独自性
エタニダゾールは、ミソニダゾールなどの他の放射線増感剤と比較して、毒性が低いことが特徴です。より高い用量を投与することができ、著しい副作用を引き起こすことなく、腫瘍に効果的な濃度を実現できます。 これは、がん治療における放射線療法の有効性を高めるための有望な候補です .
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDWBPCFGJXFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045434 | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL) | |
Record name | ETANIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
22668-01-5 | |
Record name | Etanidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22668-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etanidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etanidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etanidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etandazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etanidazole selectively target hypoxic cells?
A1: Etanidazole's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, etanidazole undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]
Q2: What is the molecular formula and weight of etanidazole?
A2: Etanidazole is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []
Q3: How is etanidazole administered, and what is its typical pharmacokinetic profile?
A3: Etanidazole is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]
Q4: Are there specific factors that influence the pharmacokinetics of etanidazole?
A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence etanidazole's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect etanidazole clearance and alter its area under the curve (AUC). [, ]
Q5: What is the primary therapeutic target of etanidazole?
A5: Etanidazole is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]
Q6: Has etanidazole demonstrated efficacy in preclinical models?
A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of etanidazole. These studies reported significant tumor growth inhibition and improved survival rates when etanidazole was combined with radiotherapy. [, , , ]
Q7: What are the major challenges associated with the clinical development of etanidazole?
A7: Despite promising preclinical results, clinical trials investigating etanidazole have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]
Q8: Are there ongoing efforts to improve the therapeutic index of etanidazole?
A8: Yes, researchers are actively exploring strategies to enhance etanidazole's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]
Q9: What are the future directions for research on etanidazole?
A9: Future research should focus on:
- Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]
- Identifying predictive biomarkers for etanidazole efficacy and toxicity. []
- Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []
- Investigating the potential of etanidazole in combination with other treatment modalities, such as immunotherapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。